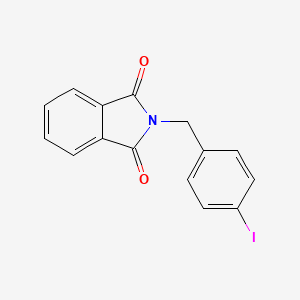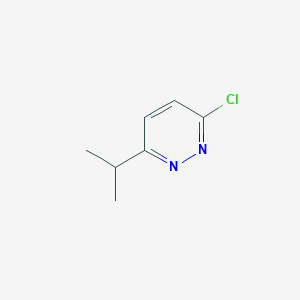
2-Formyl-6-methylisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-methylisonicotinonitrile is a chemical compound with the molecular formula C8H6N2O . It is used in various fields of research and industry.
Synthesis Analysis
A synthesis method of 6-formyl methyl nicotinate, which could be related to the synthesis of 2-Formyl-6-methylisonicotinonitrile, involves several steps . The process starts with 6-methyl nicotinate as a raw material, using glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate .Molecular Structure Analysis
The molecular structure of 2-Formyl-6-methylisonicotinonitrile consists of 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
2-Formyl-6-methylisonicotinonitrile derivatives have been used in Alzheimer's disease research. Shoghi-Jadid et al. (2002) utilized a derivative, [18F]FDDNP, in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This technique helped in the noninvasive monitoring of plaque and tangle development, aiding in diagnostic assessment and response monitoring during treatments (Shoghi-Jadid et al., 2002).
Synthesis of Pharmacologically Active Compounds
Hishmat et al. (1999) discussed the synthesis of pharmacologically active indoles using derivatives of 2-formyl-6-methylisonicotinonitrile. This research highlighted its role in forming various compounds with potential anti-inflammatory and antispasmodic activities (Hishmat et al., 1999).
Oligonucleotide Synthesis
Grajkowski et al. (2001) explored the use of 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite, derived from 2-formyl-6-methylisonicotinonitrile, in the solid-phase synthesis of oligonucleotides. This research provided a cost-efficient approach for the synthesis of therapeutic oligonucleotides (Grajkowski et al., 2001).
Chemical Reactions and Radical Formation
Nunes et al. (2016) investigated the spontaneous rearrangement of 2-formyl phenylnitrene, a derivative of 2-formyl-6-methylisonicotinonitrile, to an imino ketene in low-temperature matrixes. This study provided direct evidence of a tunneling reaction involving a nitrene (Nunes et al., 2016).
Tubulin Polymerization Inhibition
Gastpar et al. (1998) researched methoxy-substituted 3-formyl-2-phenylindoles, related to 2-formyl-6-methylisonicotinonitrile, for their role in inhibiting tubulin polymerization, which is a significant mode of action for certain cytostatics. This research contributed to the understanding of the structure-activity relationship in this class of compounds (Gastpar et al., 1998).
Wirkmechanismus
The mechanism of action for compounds similar to 2-Formyl-6-methylisonicotinonitrile, such as antifolates, involves competitive relationships with structurally similar metabolites . This leads to a decrease in the activity of vital biochemical processes in the cell .
Relevant Papers Several papers were found during the search. One discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another paper discusses a radical-mediated 1,2-formyl functionalization of alkenes and its application to the construction of medium-sized rings .
Eigenschaften
IUPAC Name |
2-formyl-6-methylpyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFHHWLQOSHUPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591361 |
Source


|
| Record name | 2-Formyl-6-methylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-methylisonicotinonitrile | |
CAS RN |
448907-01-5 |
Source


|
| Record name | 2-Formyl-6-methylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Thieno[3,2-c]pyridin-4-amine](/img/structure/B1356683.png)





![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)

